Iron(II) Trifluoromethanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

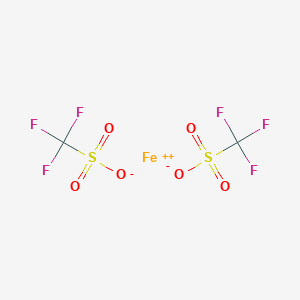

iron(2+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHF3O3S.Fe/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJLOGNVZGRMGX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F6FeO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59163-91-6 | |

| Record name | Iron(II) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Bonding of Iron(II) Triflate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure and bonding of iron(II) triflate (Fe(OTf)₂), a versatile precursor in coordination chemistry and catalysis. This document outlines the synthesis, structural characterization, and electronic properties of iron(II) triflate and its derivatives, with a focus on providing detailed experimental protocols and quantitative data for researchers in the field.

Introduction

Iron(II) triflate, also known as iron(II) trifluoromethanesulfonate, is a valuable source of the ferrous ion, prized for the weakly coordinating nature of its triflate (CF₃SO₃⁻) anion. This property makes it an excellent starting material for the synthesis of a wide array of iron(II) complexes, as the triflate anions can be readily displaced by stronger ligands.[1][2] The coordination environment of the iron(II) center can be finely tuned, leading to complexes with diverse magnetic and electronic properties. This guide delves into the structural intricacies and bonding characteristics of iron(II) triflate in its various forms, providing a foundational understanding for its application in catalysis and materials science.

Synthesis of Iron(II) Triflate

The preparation of iron(II) triflate can be achieved through several synthetic routes, yielding either the anhydrous form or various solvates. The most common and convenient method involves the direct reaction of iron metal with triflic acid.[1][2]

Experimental Protocols

2.1.1. Synthesis of Anhydrous Iron(II) Triflate Acetonitrile (B52724) Solvate (Fe(OTf)₂·2CH₃CN)

This protocol is adapted from the literature and provides a reliable method for obtaining a convenient source of anhydrous iron(II).[1]

-

Materials: Finely divided iron powder (<10 μm), anhydrous triflic acid, anhydrous acetonitrile.

-

Procedure:

-

Under an inert dinitrogen atmosphere, add 5.58 g (100 mmol) of finely divided iron powder to 100 mL of dry acetonitrile in a flask equipped with a reflux condenser.

-

Carefully add 32.0 g (210 mmol) of triflic acid to the suspension. The reaction is highly exothermic.

-

After the initial effervescence subsides (approximately 1 hour), warm the mixture to 60 °C and stir for 4 hours.

-

Concentrate the resulting pale green solution and cool to -25 °C, or add diethyl ether to induce precipitation, followed by cooling.

-

Isolate the pale blue-green crystals of Fe(MeCN)₄(OTf)₂ by filtration.

-

Dry the crystalline product under vacuum overnight to yield a white powder of Fe(OTf)₂·2CH₃CN.

-

2.1.2. Synthesis of Hexahydrated Iron(II) Triflate (--INVALID-LINK--₂)

The hydrated form of iron(II) triflate can be prepared by recrystallization of the acetonitrile solvate from water.[1]

-

Materials: Fe(OTf)₂·2CH₃CN, deionized water.

-

Procedure:

-

Dissolve Fe(OTf)₂·2CH₃CN in a minimum amount of deionized water.

-

Allow the solution to evaporate slowly, or cool to induce crystallization.

-

Hygroscopic, white to very pale green crystals of --INVALID-LINK--₂ will form.

-

Structural Analysis

The structure of iron(II) triflate complexes is highly dependent on the presence and nature of coordinating ligands, including solvent molecules. In the solid state, the triflate anion can act as either a non-coordinating counter-ion or a monodentate ligand.

Crystal Structure of Fe(H₂O)₆₂

In the hexahydrated form, the iron(II) center is octahedrally coordinated by six water molecules. The triflate anions are not directly bonded to the iron center but are involved in a hydrogen-bonding network with the coordinated water molecules.[1] The structure consists of [Fe(H₂O)₆]²⁺ cations and OTf⁻ anions.

Crystal Structure of Complexes with Coordinated Triflate

In the absence of strongly coordinating solvents or ligands, the triflate anion can coordinate to the iron(II) center through one of its oxygen atoms. An example is the complex [((TIPS C≡C)₃tren)Fe(OTf)₂], where two triflate anions are directly bound to the iron center, resulting in a cis-N₄O₂ coordination environment.[3][4]

Table 1: Selected Crystallographic Data for [((TIPS C≡C)₃tren)Fe(OTf)₂] [3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Fe-N(imine) (avg.) | 2.141(3) Å |

| Fe-N(bridgehead) | 2.196(3) Å |

| Fe-O(triflate, trans to N(imine)) | 2.178(3) Å |

| Fe-O(triflate, trans to N(bridgehead)) | 2.053(3) Å |

| N-Fe-N (avg.) | 86.5° |

| O-Fe-O | 88.9° |

The bond lengths are characteristic of a high-spin iron(II) center. The asymmetry in the Fe-O bond distances is attributed to the different trans-influences of the imine and bridgehead nitrogen atoms of the tetradentate ligand.[3]

Bonding and Electronic Structure

The bonding in iron(II) triflate complexes is primarily ionic, with electrostatic interactions between the Fe²⁺ cation and the triflate anions or other ligands. The nature of the coordination environment significantly influences the electronic structure and, consequently, the magnetic properties of the complex.

Coordination of the Triflate Anion

The triflate anion is considered weakly coordinating. In solution, its coordination to the iron(II) center is highly dependent on the solvent.[3][4] In non-coordinating solvents like dichloromethane, the triflate anions remain bound.[3][4] In moderately coordinating solvents such as acetone, an equilibrium between coordinated and non-coordinated triflate exists.[3][4] In strongly coordinating solvents like acetonitrile or water, the triflate anions are typically displaced from the primary coordination sphere.[1][3]

Spectroscopic Analysis

4.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for probing the coordination of the triflate anion. The vibrational modes of the SO₃ group are sensitive to the coordination environment. In the free triflate ion (Td symmetry), the S-O stretching modes are degenerate. Upon coordination to a metal center, the symmetry is lowered, leading to a splitting of these bands. For a monodentate coordinated triflate, the appearance of three distinct bands for the S-O stretches is expected.[5]

Table 2: Representative IR Spectroscopic Data for Triflate Anion

| Vibrational Mode | Free Triflate (cm⁻¹) | Coordinated Triflate (cm⁻¹) |

| ν(SO₃) | ~1280, 1035 | ~1315, 1270, 1030 |

4.2.2. UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectra of high-spin iron(II) complexes are characterized by weak d-d transitions. These transitions are spin-forbidden but can be observed due to spin-orbit coupling. In some cases, more intense charge-transfer bands may also be present.

Table 3: Representative UV-Vis Spectroscopic Data for High-Spin Iron(II) Complexes [6]

| Transition | Wavelength (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| d-d transitions | 900 - 1100 | < 10 |

| Metal-to-Ligand Charge Transfer (MLCT) | 400 - 600 | 10³ - 10⁴ |

Magnetic Properties

Iron(II) is a d⁶ metal ion and its complexes can be either high-spin (S=2) or low-spin (S=0). The spin state is determined by the ligand field strength. In most iron(II) triflate complexes, particularly those with oxygen and nitrogen donor ligands, the iron(II) center is in a high-spin state.[3][7] This is due to the relatively weak ligand field generated by the triflate anion and many common ligands.

Variable-temperature magnetic susceptibility measurements are used to determine the effective magnetic moment (μeff) and to study spin-crossover phenomena. For a high-spin iron(II) complex, the spin-only magnetic moment is 4.90 μB. Experimental values are typically in the range of 5.0 - 5.5 μB due to orbital contributions.[8]

Table 4: Magnetic Properties of a Representative High-Spin Iron(II) Complex [8]

| Property | Value |

| Spin State (S) | 2 |

| Theoretical Spin-Only Magnetic Moment (μso) | 4.90 μB |

| Experimental Effective Magnetic Moment (μeff) at 300 K | 5.50 μB |

Experimental Methodologies

Single-Crystal X-ray Diffraction

This technique is essential for the unambiguous determination of the solid-state structure of iron(II) triflate complexes.

-

Protocol:

-

Grow single crystals of the complex, for example, by slow evaporation of a saturated solution or by vapor diffusion.

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data at a specific temperature (often 100 K to minimize thermal motion) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

-

Process the diffraction data (integration, scaling, and absorption correction).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.[9][10]

-

Variable-Temperature Magnetic Susceptibility

This method provides information about the electronic ground state and magnetic behavior of the iron(II) center.

-

Protocol:

-

A powdered sample of the complex is placed in a gelatin capsule or other suitable sample holder.

-

The magnetic susceptibility is measured over a range of temperatures (e.g., 2-300 K) using a SQUID magnetometer.

-

The data are corrected for the diamagnetic contributions of the sample holder and the constituent atoms.

-

The effective magnetic moment (μeff) is calculated from the molar magnetic susceptibility (χM) at each temperature using the equation: μeff = 2.828(χMT)1/2.[11][12]

-

Visualizations

Caption: A diagram illustrating the octahedral coordination of an iron(II) center by four nitrogen atoms from a tetradentate ligand and two oxygen atoms from two triflate anions.

Caption: A simplified workflow for the synthesis and subsequent characterization of iron(II) triflate complexes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Influence of Coordinated Triflate Anions on the Solution Magnetic Properties of a Neutral Iron(II) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A unique example of an octahedral iron(II) complex containing four triflate anions and two nitrile-like organometallic cations - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystallization and preliminary X-ray diffraction analysis of iron regulatory protein 1 in complex with ferritin IRE RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Iron(II) Trifluoromethanesulfonate (Fe(OTf)₂)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Iron(II) Trifluoromethanesulfonate (B1224126), also known as Ferrous Triflate or Fe(OTf)₂. It includes key data, experimental protocols for its synthesis, and visualizations of its structural relationships and catalytic applications, designed to be a vital resource for professionals in research and development.

Core Physical and Chemical Properties

Iron(II) trifluoromethanesulfonate is a versatile and reactive compound widely utilized as a Lewis acid catalyst in organic synthesis and as a precursor for various iron complexes.[1][2] Its properties can vary depending on its hydration or solvation state.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of Fe(OTf)₂ and its common solvates.

| Property | Data |

| Chemical Formula | C₂F₆FeO₆S₂[3][4][5][6] |

| Molecular Weight | 353.97 - 354.00 g/mol [3][4][5][6] |

| Appearance | Anhydrous : Off-white to brownish powder.[3][4][6] Fe(OTf)₂·2MeCN : White to off-white powder.[1][7] Fe(MeCN)₄(OTf)₂ : Pale blue-green crystals.[1][7] --INVALID-LINK--₂ : White to very pale green, hygroscopic crystals.[1][7] |

| Melting Point | >300 °C[3][4] |

| Solubility | Soluble in water, alcohols, and ethers.[8] Slightly soluble in DMSO with heating.[4][9] |

| Stability | The anhydrous form is sensitive to humidity and oxygen.[8] The bis(acetonitrile) solvate, Fe(OTf)₂·2MeCN, is stable to air oxidation but absorbs water.[7][10] The compound is generally hygroscopic.[4][9] |

| Crystal Structure | --INVALID-LINK--₂ : Features an octahedral [Fe(H₂O)₆]²⁺ cation with non-coordinating triflate anions in a monoclinic crystal system (space group C2/m).[1][7] [Fe(CF₃SO₃)₂(C₄H₈O)₄] : Octahedral geometry with triflate ligands in trans positions.[11] |

Experimental Protocols: Synthesis of Fe(OTf)₂ Forms

The synthesis of Fe(OTf)₂ can be adapted to yield different solvated or hydrated forms, which influences its subsequent reactivity.[1] The acetonitrile-solvated route is often preferred for applications in non-aqueous coordination chemistry and catalysis.[1]

Protocol 1: Synthesis of Fe(OTf)₂·2CH₃CN (Bis(acetonitrile) Adduct)

This is the most convenient method for preparing an anhydrous, yet versatile, form of iron(II) triflate.[7][10]

Methodology:

-

Reaction Setup: All operations must be performed under a pure dinitrogen atmosphere using a glovebox or Schlenk line to prevent oxidation and reaction with moisture.[7]

-

Reagents: Use finely divided iron powder (<10 μm), anhydrous acetonitrile (B52724), and triflic acid.[7]

-

Procedure: a. To a mixture of finely divided iron powder (100 mmol) in dry acetonitrile (100 mL), carefully add triflic acid (210 mmol). Caution is advised as the reaction is highly exothermic.[7] b. The reaction produces a pale green solution containing the tetrakis(acetonitrile) complex, --INVALID-LINK--₂.[7] c. Isolate the crystalline --INVALID-LINK--₂ by cooling the concentrated solution or by adding diethyl ether and cooling to -25 °C.[7] d. The resulting pale blue-green crystals are then dried under a vacuum overnight. This process removes two of the coordinated acetonitrile molecules.[7][10]

-

Product: The final product is Fe(OTf)₂·2MeCN, a stable, white to off-white powder.[1][7]

Protocol 2: Synthesis of Fe(H₂O)₆₂ (Hexahydrate)

The hydrated form is typically prepared from the acetonitrile solvate.[7]

Methodology:

-

Starting Material: Use Fe(OTf)₂·2MeCN synthesized as per Protocol 1.

-

Procedure: a. Dissolve the Fe(OTf)₂·2MeCN in water. b. Recrystallize the compound from the aqueous solution.[1][7]

-

Product: This yields hygroscopic, white to very pale green crystals of --INVALID-LINK--₂.[1][7] An alternative method involves the direct reaction of iron metal with aqueous triflic acid.[1][7]

Protocol 3: Alternative Anhydrous Synthesis via Metathesis

This method avoids the direct use of triflic acid.

Methodology:

-

Reagents: Iron(II) chloride (FeCl₂) and silver(I) trifluoromethanesulfonate (AgOTf).

-

Procedure: a. React FeCl₂ with AgOTf in a suitable solvent. b. The reaction is driven forward by the precipitation of insoluble silver chloride (AgCl).[1] c. The desired Fe(OTf)₂ remains in the solution and can be isolated after filtration of the AgCl precipitate.

Visualizations: Structures and Processes

The following diagrams, created using the DOT language, illustrate key synthesis workflows and the catalytic role of Fe(OTf)₂.

Caption: Synthesis pathways for different forms of Iron(II) Triflate.

Caption: Relationship between solvated and hydrated Fe(OTf)₂ species.

Caption: Catalytic cycle for Fe(OTf)₂ in sulfoxide imination.[2]

Applications in Research and Development

Fe(OTf)₂ is a powerful tool in chemical synthesis due to several key features:

-

Lewis Acidity: The iron(II) center acts as a potent Lewis acid, facilitating a wide range of organic transformations.[1]

-

Weakly Coordinating Anion: The triflate (OTf⁻) anion is non-coordinating, which enhances the catalytic activity of the Fe²⁺ center.[1]

-

Catalysis: It is widely employed as a catalyst for reactions such as cross-couplings, hydrosilylation, hydroboration, cycloadditions, and iminations.[1][2][12] Its resistance to reduction makes it particularly useful in cross-coupling reactions compared to iron halides.[1]

-

Coordination Chemistry: It serves as an excellent starting material for synthesizing a variety of iron(II) coordination complexes, as the coordinated acetonitrile ligands are labile and easily substituted.[1] These complexes are investigated for applications in molecular magnetism and as models for biological systems.[1]

-

Materials Science: Fe(OTf)₂ is used in the creation of novel materials, including electrochromic polymers and as an electrolyte salt in all-iron redox flow batteries.[1]

This guide provides foundational data and protocols for the effective use of this compound in a laboratory setting. For specific applications, further optimization of reaction conditions may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.[13]

References

- 1. This compound | 59163-91-6 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. americanelements.com [americanelements.com]

- 4. This compound | 59163-91-6 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. strem.com [strem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chembk.com [chembk.com]

- 9. This compound | 59163-91-6 [amp.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structure of tetrakis(tetrahydrofuran-κO)bis(trifluoromethanesulfonato-κO)iron(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Iron(II) triflate as an efficient catalyst for the imination of sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

Iron(II) trifluoromethanesulfonate molecular formula and weight

An In-Depth Technical Guide to Iron(II) Trifluoromethanesulfonate (B1224126)

For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This guide provides the fundamental molecular information for Iron(II) trifluoromethanesulfonate, also known as iron(II) triflate.

This compound is a compound of interest in various chemical syntheses. Its key molecular properties are summarized below.

| Property | Value |

| Molecular Formula | C₂F₆FeO₆S₂[1][2][3] |

| Alternate Molecular Formula | Fe(CF₃SO₃)₂[4][5] |

| Molecular Weight | 353.98 g/mol [2][3] |

| Alternate Reported Molecular Weight | 353.99 g/mol [4][5], 354.00 g/mol [1] |

| CAS Number | 59163-91-6[1][2][4][5] |

Below is a diagram illustrating the logical relationship of the constituent parts to the overall molecular formula of this compound.

Caption: Composition of this compound.

References

Spectroscopic Analysis of Iron(II) Trifluoromethanesulfonate: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(II) trifluoromethanesulfonate (B1224126), often abbreviated as Fe(OTf)₂, is a versatile and increasingly important compound in modern chemistry. Its utility as a catalyst in a wide array of organic transformations and as a precursor for novel coordination complexes stems from the unique properties of the trifluoromethanesulfonate (triflate) anion. The triflate anion is considered weakly coordinating, which often leaves the iron(II) center accessible for catalysis and ligand substitution. However, its ability to coordinate to the metal center under certain conditions adds a layer of complexity to its solution and solid-state behavior.

For researchers in materials science and drug development, a thorough understanding of the structural and electronic properties of Fe(OTf)₂ and its derivatives is paramount. Spectroscopic analysis provides the essential tools to probe the coordination environment, oxidation state, spin state, and bonding characteristics of the iron center. This technical guide offers an in-depth overview of the key spectroscopic techniques used to characterize Iron(II) trifluoromethanesulfonate, complete with representative data and detailed experimental protocols.

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique that probes the nuclear energy levels of the ⁵⁷Fe isotope. It provides invaluable information about the oxidation state, spin state, and symmetry of the local environment of the iron atom. The primary parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

-

Isomer Shift (δ): This parameter relates to the s-electron density at the nucleus and is highly indicative of the oxidation state.

-

Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with a non-spherical local electric field gradient (EFG). It provides information on the spin state and the symmetry of the coordination sphere.[1][2]

For this compound, which is a high-spin d⁶ system, a large quadrupole splitting is expected due to the asymmetric distribution of electrons in the d-orbitals.

Quantitative Data

| Parameter | Typical Value (mm/s) at RT | Information Provided |

| Isomer Shift (δ) | +0.90 to +1.30 | Confirms Fe(II) oxidation state[3] |

| Quadrupole Splitting (ΔE_Q) | +2.00 to +2.70 | Consistent with high-spin (S=2) Fe(II) in a non-cubic environment[3] |

Note: Isomer shifts are typically reported relative to α-iron at room temperature.

Experimental Protocol: Mössbauer Spectroscopy of Air-Sensitive Samples

Given the air-sensitive nature of Fe(II) compounds, all sample preparation must be conducted under an inert atmosphere (e.g., in a nitrogen or argon-filled glovebox).

-

Sample Preparation:

-

In a glovebox, finely grind approximately 50-100 mg of the solid this compound sample.

-

Load the powdered sample into a specialized Mössbauer sample holder (e.g., a Delrin or copper cup with a screw-on lid). Ensure the powder is packed uniformly to an optimal thickness to maximize resonant absorption without excessive signal broadening.[4]

-

Seal the sample holder tightly before removing it from the glovebox. For temperature-dependent studies, the holder is then mounted onto the cryostat cold finger.

-

-

Data Acquisition:

-

The spectrometer typically uses a ⁵⁷Co source embedded in a rhodium matrix, which is moved with a precisely controlled velocity to induce a Doppler shift in the energy of the emitted gamma rays.[5]

-

Gamma rays are passed through the sample, and the transmitted intensity is measured by a detector.

-

Data is collected over a range of velocities (e.g., ±4 mm/s for high-spin Fe(II)) until a spectrum with an adequate signal-to-noise ratio is obtained.[5]

-

For variable-temperature measurements, the sample is cooled in a cryostat (e.g., liquid helium or a closed-cycle refrigerator).

-

-

Data Analysis:

-

The resulting spectrum (a plot of gamma-ray transmission vs. source velocity) is fitted with Lorentzian line shapes to extract the isomer shift (the center of the spectrum) and the quadrupole splitting (the separation between the two peaks of the doublet).[6]

-

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly powerful for studying the triflate anion, as its vibrational frequencies are sensitive to whether it is a "free" counter-ion or is coordinated to the iron center.[7] When the triflate anion coordinates to a metal, its symmetry is lowered from C₃ᵥ to Cₛ, leading to the splitting of degenerate vibrational modes and shifts in frequency.

Quantitative Data

The most diagnostic vibrations for the triflate anion are the symmetric and asymmetric SO₃ stretching modes.

| Vibrational Mode | Free Triflate (C₃ᵥ) Wavenumber (cm⁻¹) | Coordinated Triflate (Cₛ) Wavenumber (cm⁻¹) | Technique |

| ν_as(SO₃) | ~1275 | ~1300-1330 (split), ~1150-1170 (split) | IR, Raman |

| ν_s(SO₃) | ~1032 | ~1010-1025 | IR, Raman |

| ν(S-C) | ~760 | ~770-780 | Raman |

Data compiled from typical values for metal triflate complexes. The splitting of the asymmetric SO₃ stretch is a key indicator of coordination.[8][9]

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Sample Preparation (Inert Atmosphere):

-

Inside a glovebox, place a small amount (a few milligrams) of the solid Fe(OTf)₂ sample onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

The ATR accessory is placed in the sample compartment of the FT-IR spectrometer.

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum, typically by co-adding 16 to 64 scans in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify characteristic peaks and compare their positions to known values for free and coordinated triflate anions.[10]

-

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For transition metal complexes like this compound, it is instrumental in determining the spin state of the d⁶ iron center.[11]

-

High-Spin (S=2) Fe(II): Typically octahedral or pseudo-octahedral high-spin Fe(II) complexes exhibit a weak, broad absorption band in the near-infrared (NIR) region, corresponding to the spin-allowed ⁵T₂ → ⁵E transition.

-

Low-Spin (S=0) Fe(II): Low-spin complexes have spin-allowed transitions at higher energies, often in the visible region.

The absence of strong absorptions in the visible region and the presence of a weak band in the NIR is a strong indicator of a high-spin Fe(II) center.

Quantitative Data

| Spin State | Electronic Transition | Typical Absorption Region (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| High-Spin (S=2) | ⁵T₂ → ⁵E | 800 - 1200 | Weak (~1-20) |

| Low-Spin (S=0) | ¹A₁ → ¹T₁, ¹T₂ | 400 - 600 | Moderate to Strong |

Note: The exact position and intensity depend heavily on the ligand field.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation (Inert Atmosphere):

-

Due to the reactivity of Fe(OTf)₂, use a dry, deoxygenated solvent (e.g., acetonitrile, dichloromethane) that has been stored under an inert atmosphere.

-

In a glovebox, prepare a solution of known concentration (e.g., 1-10 mM) in the chosen solvent.

-

Transfer the solution to a cuvette with a septum or a screw cap to maintain the inert atmosphere.

-

-

Data Acquisition:

-

Use a dual-beam spectrophotometer. Fill a matched cuvette with the pure solvent to use as a reference.

-

Place the reference and sample cuvettes in the spectrometer.

-

Record the absorption spectrum over the desired range (e.g., 300-1400 nm).

-

-

Data Analysis:

-

Identify the absorption maxima (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (typically 1 cm), and c is the concentration.

-

¹⁹F NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. For triflate-containing compounds, ¹⁹F NMR is exceptionally useful for determining if the triflate anion is coordinated to the paramagnetic Fe(II) center or exists as a free ion in solution.

-

Free Triflate: A free, non-coordinating triflate anion in a diamagnetic environment gives a sharp singlet around -79 ppm.

-

Coordinated Triflate: When coordinated to a paramagnetic iron center, the ¹⁹F signal is significantly shifted and broadened due to paramagnetic effects. The chemical shift can vary widely but is typically shifted downfield from the free triflate signal.

Quantitative Data

| Triflate Species | Solvent System | Typical ¹⁹F Chemical Shift (δ, ppm) |

| Free [OTf]⁻ | Acetonitrile-d₃ | ~ -79.2 |

| Coordinated [OTf]⁻ | Dichloromethane-d₂ | -19 to -30 (broad) |

| Coordinated [OTf]⁻ | Acetonitrile-d₃ | ~ -76 to -77 (sharp) |

Data compiled from references[12][13]. The chemical shift and line shape are highly sensitive to the specific ligand environment, temperature, and solvent.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation (Inert Atmosphere):

-

In a glovebox, dissolve an accurately weighed sample of Fe(OTf)₂ or its complex in the desired deuterated solvent (e.g., CD₃CN, CD₂Cl₂). Typical concentrations are 5-10 mM.

-

Transfer the solution to an NMR tube and seal it with a cap (and potentially wrap with Parafilm) to prevent air exposure.

-

-

Data Acquisition:

-

Acquire the ¹⁹F NMR spectrum. Due to the paramagnetic nature of the Fe(II) center, a wider spectral window may be necessary, and relaxation times may be short, allowing for rapid acquisition.

-

It is often useful to run a spectrum of a diamagnetic triflate salt (e.g., NaOTf or [NBu₄]OTf) in the same solvent as a reference for the "free" triflate chemical shift.[12]

-

-

Data Analysis:

-

Analyze the chemical shifts and line widths of the observed signals to determine the coordination state of the triflate anion in solution. The presence of a single, exchange-broadened peak may indicate a dynamic equilibrium between coordinated and free triflate.

-

Visualization of Experimental Workflow

The characterization of an this compound complex involves a logical progression of experiments to elucidate its structure and properties. The following diagram illustrates a typical workflow.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. minerva.union.edu:443 [minerva.union.edu:443]

- 3. 57Fe Mössbauer Spectroscopy as a Tool for Study of Spin States and Magnetic Interactions in Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods of Experimental Physics (MXP) - Mossbauer Sample Prep [sites.google.com]

- 5. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]

- 6. air.unimi.it [air.unimi.it]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. This compound ≥85 Iron(II) triflate [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Planar three-coordinate high-spin Fe(II) complexes with large orbital angular momentum: Mössbauer, electron paramagnetic resonance, and electronic structure studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Vibrational and Electronic Spectroscopy of Iron(II) Trifluoromethanesulfonate (Fe(OTf)₂)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational and electronic spectroscopic properties of iron(II) trifluoromethanesulfonate (B1224126), commonly known as iron(II) triflate or Fe(OTf)₂. This compound is a versatile precursor and catalyst in synthetic chemistry, making a thorough understanding of its structural and electronic characteristics, as revealed by spectroscopic methods, essential for its effective application.

Introduction

Iron(II) trifluoromethanesulfonate is an inorganic salt that has gained significant attention in various fields of chemistry due to the weakly coordinating nature of the triflate anion (CF₃SO₃⁻). This property makes Fe(OTf)₂ an excellent source of the ferrous ion (Fe²⁺) for the synthesis of a wide range of coordination complexes and for use in catalysis. Spectroscopic techniques are paramount in characterizing Fe(OTf)₂ and its derivatives, providing insights into coordination environments, electronic structures, and bonding. This guide will delve into the vibrational (Infrared and Raman) and electronic (UV-Visible) spectroscopy of Fe(OTf)₂, presenting key data, experimental methodologies, and interpretative frameworks.

Vibrational Spectroscopy of Solid Fe(OTf)₂

The vibrational spectra of solid Fe(OTf)₂ are dominated by the internal modes of the trifluoromethanesulfonate anion. The coordination of the triflate anion to the iron(II) center can be inferred from shifts in the vibrational frequencies of the SO₃ and CF₃ groups compared to the "free" triflate ion. In the solid state, Fe(OTf)₂ adopts a polymeric structure where the triflate anions bridge the iron(II) centers, leading to a specific vibrational signature.

Infrared (IR) and Raman Spectroscopy Data

The following table summarizes the key vibrational frequencies observed for solid Fe(OTf)₂. The assignments are based on studies of metal triflates and the vibrational analysis of the triflate anion itself.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| νₐₛ(SO₃) - Asymmetric SO₃ stretch | 1288, 1245 | 1286, 1250 |

| νₛ(SO₃) - Symmetric SO₃ stretch | 1028 | 1030 |

| ν(C-S) - C-S stretch | 770 | 772 |

| δ(SO₃) - SO₃ deformation | 635 | 638 |

| δ(CF₃) - CF₃ deformation | 575 | 578 |

| Rocking/Torsion modes | ~350-520 | ~350-520 |

Note: The splitting of the asymmetric SO₃ stretching mode is indicative of the triflate anion acting as a bridging ligand.

Electronic Spectroscopy

The electronic spectrum of Fe(OTf)₂ is characteristic of a high-spin d⁶ iron(II) center in an octahedral or distorted octahedral environment. The transitions observed in the UV-Visible region are typically weak d-d transitions.

UV-Visible Spectroscopy of Solid Fe(OTf)₂

In the solid state, the electronic spectrum of Fe(OTf)₂ shows a broad absorption band in the near-infrared region, which is assigned to the spin-allowed ⁵T₂g → ⁵E₂g transition of the high-spin Fe²⁺ ion in a pseudo-octahedral field.

| Transition | Wavelength (nm) | Wavenumber (cm⁻¹) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| ⁵T₂g → ⁵E₂g (Solid State) | ~1000 - 1250 | ~8000 - 10000 | Low |

UV-Visible Spectroscopy in Solution

In coordinating solvents such as water or acetonitrile, the triflate anions are typically displaced by solvent molecules to form solvated iron(II) complexes, for example, [Fe(H₂O)₆]²⁺ or [Fe(CH₃CN)₆]²⁺. The electronic spectrum in solution is therefore characteristic of these solvated species. For instance, aqueous solutions of Fe(OTf)₂ are pale green and exhibit weak absorptions in the visible and near-IR regions due to the d-d transitions of the [Fe(H₂O)₆]²⁺ ion. The exact position and intensity of these bands can be influenced by the solvent.

| Solvent | λₘₐₓ (nm) | Assignment |

| Acetonitrile | ~300-350 | Charge Transfer |

| Water | ~980 | ⁵T₂g → ⁵E₂g |

Experimental Protocols

Vibrational Spectroscopy

Sample Preparation (Solid State): Due to the hygroscopic nature of Fe(OTf)₂, all sample manipulations should be carried out in an inert atmosphere (e.g., a glovebox).

-

Infrared (IR) Spectroscopy: Solid samples are typically prepared as mulls (e.g., with Nujol or Fluorolube) pressed between KBr or CsI plates.

-

Raman Spectroscopy: The powdered sample is loaded into a capillary tube or a sample holder within an inert atmosphere.

Instrumentation:

-

FT-IR Spectrometer: A Fourier Transform Infrared spectrometer equipped with a suitable detector for the mid-IR and far-IR regions.

-

Raman Spectrometer: A Raman spectrometer with laser excitation (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., CCD).

Electronic Spectroscopy

Sample Preparation (Solution):

-

In an inert atmosphere, accurately weigh a small amount of Fe(OTf)₂.

-

Dissolve the solid in a known volume of the desired spectroscopic grade, deoxygenated solvent (e.g., acetonitrile, water).

-

Transfer the solution to a cuvette with a septum or a sealed cuvette to prevent air oxidation.

Instrumentation:

-

UV-Vis-NIR Spectrophotometer: A dual-beam spectrophotometer capable of scanning the ultraviolet, visible, and near-infrared regions is required to observe the characteristic d-d transitions of Fe(II).

Visualizations

Caption: Workflow for the spectroscopic analysis of Fe(OTf)₂.

Caption: Coordination and key vibrational modes of Fe(OTf)₂.

A Comprehensive Technical Guide to the Coordination Chemistry of Iron(II) Triflate Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the coordination chemistry of iron(II) triflate complexes, covering their synthesis, characterization, and reactivity. Iron(II) triflate serves as a versatile precursor for a wide array of coordination complexes due to the weakly coordinating nature of the triflate anion, which can be readily displaced by various ligands. This property, combined with the rich redox chemistry of iron, makes these complexes valuable in catalysis and as potential therapeutic agents.

Synthesis of Iron(II) Triflate Precursors

The most common and convenient starting material for accessing anhydrous iron(II) triflate complexes is its acetonitrile (B52724) solvate, Fe(OTf)₂·xMeCN.[1] This precursor is typically synthesized by the reaction of finely divided iron metal with triflic acid in acetonitrile.[1] The resulting crystalline solid, Fe(MeCN)₄(OTf)₂, readily loses two acetonitrile ligands under vacuum to yield Fe(OTf)₂·2MeCN, a white powder that is stable to air oxidation but hygroscopic.[1] The hydrated form, --INVALID-LINK--₂, can be obtained by crystallization from water.[1]

-

Under an inert atmosphere, finely divided iron powder is added in slight excess to a solution of anhydrous triflic acid in dry acetonitrile with stirring.

-

The reaction mixture is gently heated to facilitate the reaction, which is evidenced by the evolution of hydrogen gas.

-

Upon completion, the excess iron powder is removed by filtration.

-

The pale green filtrate is concentrated in vacuo.

-

The resulting crystalline solid, Fe(MeCN)₄(OTf)₂, is collected.

-

To obtain Fe(OTf)₂·2MeCN, the crystalline solid is dried under vacuum, during which it loses two equivalents of acetonitrile.

Coordination Chemistry with Various Ligands

The labile nature of the triflate anion allows for the synthesis of a diverse range of iron(II) coordination complexes by simple ligand substitution reactions. The coordination number and geometry of the resulting complexes are highly dependent on the steric and electronic properties of the incoming ligands.

A multitude of iron(II) triflate complexes with nitrogen-donor ligands have been reported. For instance, tetradentate ligands like N,N'-bis(pyridylmethyl)ethylenediamine (BPMEN) and tris(2-pyridylmethyl)amine (B178826) (tpa) form octahedral complexes where the remaining two coordination sites can be occupied by triflate anions or solvent molecules.[2] The coordination environment can influence the spin state of the iron(II) center.

Tris(imidazolyl)phosphane ligands are of particular interest as they mimic the 3-histidine facial triad (B1167595) found in the active sites of many non-heme iron enzymes.[3] These ligands form complexes that can serve as structural and functional models for these enzymatic systems. For example, the reaction of Fe(OTf)₂ with tris(4,5-diphenyl-1-methylimidazol-2-yl)phosphane (2-TIPPh₂) in acetonitrile yields the complex [Fe(2-TIPPh₂)(MeCN)₃]²⁺, where the iron center is in a high-spin state.[3]

-

Under an inert atmosphere, a solution of tris(4,5-diphenyl-1-methylimidazol-2-yl)phosphane (2-TIPPh₂) in acetonitrile is added to a solution of Fe(OTf)₂ in acetonitrile.

-

The reaction mixture is stirred at room temperature.

-

The product is crystallized by layering the concentrated acetonitrile solution with diethyl ether.

-

The resulting crystals of --INVALID-LINK--₂ are collected and dried.

Characterization of Iron(II) Triflate Complexes

A combination of spectroscopic and analytical techniques is employed to fully characterize these complexes.

-

X-ray Crystallography: Provides definitive information on the solid-state structure, including bond lengths, bond angles, and the coordination geometry of the iron center.

-

NMR Spectroscopy: ¹H NMR is used to characterize the organic ligands. ¹⁹F NMR is particularly useful for probing the coordination of the triflate anion.[4] A sharp signal around -77 to -79 ppm is indicative of a free triflate anion, while coordinated triflates exhibit broader signals at different chemical shifts.[5]

-

Magnetic Measurements: Techniques such as SQUID magnetometry are used to determine the spin state of the iron(II) center. High-spin iron(II) (S=2) complexes typically exhibit magnetic moments around 5.2 μB.[3]

-

UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex and can be used to monitor reaction kinetics.

Quantitative Data Summary

The following tables summarize key structural and magnetic data for selected iron(II) triflate complexes.

Table 1: Selected Bond Lengths for Iron(II) Triflate Complexes

| Complex | Ligand | Fe-N (Å) | Fe-O(OTf) (Å) | Reference |

| [Fe(TrImA)₂(OTf)₂] | TrImA | 2.101(2) (Fe-O(aldehyde)) | 2.101(2) | [2] |

| Fe(MeCN)₄(OTf)₂ | MeCN | 2.174(2), 2.189(2) | 2.137(2) | [1] |

| [Fe(2-TIPPh₂)(MeCN)₃]²⁺ | 2-TIPPh₂ | 2.19 (avg) | N/A | [3] |

Table 2: Magnetic Properties of Selected Iron(II) Triflate Complexes

| Complex | Spin State | Magnetic Moment (μB) | g value | D (cm⁻¹) | Reference |

| [Fe(TrImA)₂(OTf)₂] | High-spin | - | 2.17 | 4.05 | [2] |

| [Fe(TrIm)₄(OTf)₂] | High-spin | - | 2.24 | -0.80 | [6] |

| [Fe(2-TIPPh₂)(MeCN)₃]²⁺ | High-spin | 5.2 | - | - | [3] |

Applications in Catalysis and Drug Development

Iron(II) triflate and its complexes have emerged as efficient and environmentally benign catalysts for a variety of organic transformations. The Lewis acidity of the iron center, coupled with its redox activity, enables catalytic cycles for reactions such as:

In the realm of drug development, iron complexes are being investigated as alternatives to platinum-based chemotherapies.[11][12] Their potential mechanisms of action are diverse and can involve redox cycling to generate reactive oxygen species, intercalation with DNA, and inhibition of enzymes. The ability to tune the ligand environment around the iron center allows for the modulation of the complex's reactivity, stability, and cellular uptake, making iron(II) triflate complexes promising scaffolds for the design of novel metallodrugs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. epublications.marquette.edu [epublications.marquette.edu]

- 4. Influence of Coordinated Triflate Anions on the Solution Magnetic Properties of a Neutral Iron(II) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Iron(II) triflate as an efficient catalyst for the imination of sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Iron(II) Triflate as a Catalyst for the Synthesis of Indoles by Intramolecular C-H Amination [organic-chemistry.org]

- 10. Iron(II) triflate as a catalyst for the synthesis of indoles by intramolecular C-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Recent advances in iron-complexes as drug candidates for cancer therapy: reactivity, mechanism of action and metabolites - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

The Enduring Acidity of Iron(II) Trifluoromethanesulfonate: A Technical Primer for Catalysis in Research and Development

An in-depth exploration of the synthesis, Lewis acid character, and catalytic applications of Iron(II) Trifluoromethanesulfonate (B1224126) (Fe(OTf)₂), tailored for researchers, scientists, and drug development professionals.

Iron(II) trifluoromethanesulfonate, also known as ferrous triflate, has emerged as a versatile and powerful Lewis acid catalyst in modern organic synthesis. Its appeal lies in the combination of the iron(II) center's catalytic activity and the unique properties of the trifluoromethanesulfonate (triflate) anion. The triflate anion is exceptionally weakly coordinating, which enhances the availability of the iron(II) center's coordination sites, thereby boosting its Lewis acidity and catalytic efficacy.[1] This technical guide provides a comprehensive overview of the fundamental Lewis acid character of Fe(OTf)₂, its synthesis, and its application in a variety of catalytic transformations, supported by quantitative data and detailed experimental protocols.

Understanding the Lewis Acid Character

The Lewis acidity of this compound is a cornerstone of its catalytic prowess. A Lewis acid is defined as an electron pair acceptor. In Fe(OTf)₂, the iron(II) center, with its accessible d-orbitals, readily accepts electron pairs from Lewis basic substrates. This interaction activates the substrate towards subsequent chemical reactions. The triflate anion (CF₃SO₃⁻) plays a crucial role in modulating this acidity. Its large size and the delocalization of its negative charge make it a very poor nucleophile and a weakly coordinating ligand.[1] This "non-coordinating" nature ensures that the iron(II) center remains highly electrophilic and accessible to the substrate, a key feature for efficient catalysis.[1]

The Lewis acidity of metal triflates, including iron(II) triflate, can be quantitatively assessed using various techniques, such as fluorescence-based measurements and mass spectrometry.[2][3][4] These methods allow for the establishment of affinity scales for different Lewis acids towards a range of organic functionalities, providing a rational basis for catalyst selection in specific synthetic applications.[3][4]

Synthesis of this compound

The preparation of high-quality, anhydrous or appropriately solvated this compound is critical for its successful application in catalysis. Several synthetic routes have been established, with the choice of method often depending on the desired form of the final product (e.g., anhydrous, hydrated, or as a solvate).

Key Synthetic Protocols

A common and convenient method for synthesizing anhydrous this compound involves the direct reaction of finely divided iron powder with triflic acid in an anhydrous solvent like acetonitrile (B52724).[5][6] This exothermic reaction yields the acetonitrile solvate, Fe(OTf)₂(CH₃CN)₄, which can be subsequently dried under vacuum to afford the bis(acetonitrile) adduct, Fe(OTf)₂(CH₃CN)₂.[5] The degree of solvation can be crucial for the catalyst's solubility and reactivity in different reaction media.[1]

Another established method is the reaction of anhydrous iron(II) chloride with trifluoromethanesulfonic acid.[7] To drive this reaction to completion, the mixture is typically stirred under an inert atmosphere. This method can achieve high yields of the desired product.[1] Metathesis reactions, for instance, between iron(II) chloride and silver triflate, also provide a viable route to Fe(OTf)₂.[1]

Catalytic Applications and Quantitative Data

The potent Lewis acidity of Fe(OTf)₂ has been harnessed in a wide array of organic transformations. Its effectiveness is often highlighted by high yields and selectivities under mild reaction conditions.

Imination of Sulfoxides

Iron(II) triflate has proven to be a highly efficient catalyst for the imination of challenging sulfoxides, including those with bulky alkyl, benzylic, or heteroaryl substituents.[8][9] The catalyst facilitates the nitrogen transfer from a sulfonyliminoiodinane (PhI=NSO₂R) to the sulfoxide (B87167) at room temperature.[8]

| Substrate (Sulfoxide) | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |

| Methyl phenyl sulfoxide | 2.5 | 0.5 | 98 | [8] |

| Di-tert-butyl sulfoxide | 5 | 2 | 86 | [8] |

| Benzyl phenyl sulfoxide | 5 | 1 | 91 | [8] |

| 2-(Methylsulfinyl)pyridine | 5 | 1 | 92 | [8] |

Experimental Protocol for Imination of Methyl Phenyl Sulfoxide: [8] To a solution of methyl phenyl sulfoxide (1.0 equiv) in anhydrous acetonitrile (0.1 M) under an inert atmosphere are added 4 Å molecular sieves, this compound (2.5 mol %), and N-nosyliminoiodobenzene (PhI=NNs, 1.3 equiv). The reaction mixture is stirred at room temperature for 30 minutes. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica (B1680970) gel to afford the corresponding N-nosylsulfoximine.

Other Catalytic Transformations

Beyond sulfoxide imination, Fe(OTf)₂ catalyzes a variety of other important reactions in organic synthesis:

-

Hydrosilylation and Hydroboration: It effectively catalyzes the addition of silanes and boranes to alkenes and alkynes.[10]

-

Friedel-Crafts Reactions: Its strong Lewis acidity promotes Friedel-Crafts alkylation and acylation reactions, facilitating carbon-carbon bond formation.[11]

-

Cycloaddition Reactions: Fe(OTf)₂ is employed as a catalyst in various cycloaddition reactions.[1]

-

Asymmetric Dihydroxylation: Chiral complexes derived from Fe(OTf)₂ have been utilized in the asymmetric dihydroxylation of alkenes.[12]

Spectroscopic and Structural Characterization

A variety of spectroscopic techniques are employed to characterize this compound and its complexes, providing insights into its electronic structure and coordination environment.

| Technique | Observation | Significance | Reference |

| Infrared (IR) Spectroscopy | Characteristic vibrations of the triflate anion. | Confirms the presence of the counterion and provides information on its coordination mode. | [7] |

| Mössbauer Spectroscopy | Isomer shift and quadrupole splitting values. | Determines the oxidation state and spin state of the iron center. | [7][13] |

| X-ray Crystallography | Provides precise bond lengths and angles. | Elucidates the solid-state structure and coordination geometry of Fe(OTf)₂ and its derivatives. | [5][14] |

For instance, the crystal structure of --INVALID-LINK--₂ reveals a hexaaquairon(II) complex with non-coordinating triflate anions.[5] In contrast, the acetonitrile solvate, Fe(MeCN)₄(OTf)₂, shows coordination of the acetonitrile molecules to the iron center.[5] These structural details are vital for understanding the catalyst's behavior in solution.

Workflow for a Catalytic Experiment

The successful execution of a catalytic reaction using this compound requires careful attention to experimental conditions, particularly the exclusion of moisture when anhydrous conditions are necessary.

Conclusion

This compound is a readily accessible, highly effective, and versatile Lewis acid catalyst with broad applications in organic synthesis. Its strong Lewis acidity, derived from the iron(II) center and the weakly coordinating nature of the triflate anion, enables a variety of chemical transformations with high efficiency and selectivity. For researchers and professionals in drug development and materials science, a thorough understanding of the synthesis, characterization, and catalytic behavior of Fe(OTf)₂ is essential for leveraging its full potential in the design and execution of novel and efficient synthetic strategies. The continued exploration of its catalytic capabilities is expected to lead to the development of even more sophisticated and sustainable chemical processes.

References

- 1. This compound | 59163-91-6 | Benchchem [benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry. | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Iron(II) triflate as an efficient catalyst for the imination of sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | 59163-91-6 [chemicalbook.com]

- 11. Iron trifluoromethanesulfonate [myskinrecipes.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pure.psu.edu [pure.psu.edu]

- 14. researchgate.net [researchgate.net]

Preparation of Anhydrous Iron(II) Trifluoromethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of anhydrous Iron(II) trifluoromethanesulfonate (B1224126) (Fe(OTf)₂), a versatile catalyst and precursor in chemical synthesis. The following sections detail various preparative routes, quantitative data, and a comprehensive experimental protocol for the most common laboratory-scale synthesis.

Introduction

Iron(II) trifluoromethanesulfonate, also known as iron(II) triflate, is a valuable reagent in organic and inorganic chemistry due to the triflate anion's non-coordinating nature and the iron(II) center's catalytic activity.[1][2][3][4] Obtaining this compound in its anhydrous form is crucial for many applications where water can interfere with reactions. This document outlines the primary methods for its preparation, focusing on techniques that yield the anhydrous salt, often via a solvated intermediate.

Synthetic Routes

Several methods have been established for the synthesis of this compound. The most common and direct pathways involve the reaction of an iron(II) source with trifluoromethanesulfonic acid (triflic acid).[5] Alternative methods include metathesis reactions.

The key synthetic approaches are:

-

Reaction of Iron Metal with Triflic Acid in Acetonitrile (B52724): This is a widely used and convenient method that initially forms an acetonitrile solvate, which can then be dried to the desired product.[1][6][7]

-

Reaction of Anhydrous Iron(II) Chloride with Triflic Acid: This method directly yields the anhydrous salt but requires handling of corrosive triflic acid at elevated temperatures.[8]

-

Reaction of Iron(II) Carbonate or Oxide with Triflic Acid: These methods offer an alternative to using iron metal or halides.[5]

-

Metathesis with Silver Triflate: This involves the reaction of an iron(II) halide with silver triflate, which precipitates silver halide, leaving the desired iron(II) triflate in solution.[5]

The most direct and frequently detailed synthesis of anhydrous Fe(OTf)₂ proceeds through its acetonitrile solvate.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative data for the two primary synthetic methods found in the literature.

Table 1: Synthesis from Iron Powder and Triflic Acid in Acetonitrile

| Parameter | Value | Reference |

| Iron Powder | 5.58 g (100 mmol) | [1] |

| Triflic Acid | 32.0 g (210 mmol) | [1] |

| Acetonitrile | 100 mL | [1] |

| Recrystallization Solvents | 60 mL Acetonitrile, 20 mL Diethyl Ether | [1] |

| Cooling Temperature | -25 °C | [1] |

| Yield of Fe(MeCN)₄(OTf)₂ (Crop 1) | 33.6 g | [1] |

| Yield of Fe(OTf)₂·2MeCN (after drying Crop 1) | 28.1 g | [1] |

| Yield of Fe(MeCN)₄(OTf)₂ (Crop 2) | 6.7 g | [1] |

| Yield of Fe(OTf)₂·2MeCN (after drying Crop 2) | 5.5 g | [1] |

| Elemental Analysis (Fe(OTf)₂·2MeCN) | Calcd: C, 16.41%; H, 1.38%; N, 6.38% | [1] |

| Found: C, 16.6%; H, 1.3%; N, 6.4% | [1] |

Table 2: Synthesis from Anhydrous Iron(II) Chloride and Triflic Acid

| Parameter | Value | Reference |

| Anhydrous Iron(II) Chloride | 12 mmol | [8] |

| Triflic Acid | 20 mL | [8] |

| Reaction Time | ~40 hours | [8] |

| Reaction Conditions | Reflux | [8] |

| Drying Temperature | 50 °C under vacuum | [8] |

| Elemental Analysis (Fe(OTf)₂) | Calcd: C, 6.78%; H, 0.00%; Fe, 15.8% | [8] |

| Found: C, 6.75%; H, 0.00%; Fe, 15.9% | [8] |

Experimental Protocols

The following is a detailed protocol for the preparation of anhydrous this compound via the acetonitrile solvate method, which is generally preferred for its convenience and milder conditions. All operations should be performed under an inert atmosphere (e.g., dinitrogen or argon) using a glovebox or Schlenk line techniques.[1][6]

Synthesis of Fe(OTf)₂·2CH₃CN

Materials:

-

Finely divided iron powder (<10 μm)

-

Anhydrous triflic acid

-

Anhydrous acetonitrile

-

Anhydrous diethyl ether

Procedure:

-

In a Schlenk flask, combine 5.58 g (100 mmol) of finely divided iron powder with 100 mL of dry acetonitrile.

-

Carefully and slowly add 32.0 g (210 mmol) of triflic acid to the stirred suspension. Caution: The reaction is highly exothermic.

-

After the addition is complete, stir the mixture until the iron powder has completely reacted, resulting in a pale green solution.

-

To isolate the product, concentrate the solution under reduced pressure.

-

Recrystallize the product from a mixture of 60 mL of dry acetonitrile and 20 mL of diethyl ether.

-

Cool the solution to -25 °C to afford crystalline Fe(MeCN)₄(OTf)₂.

-

Isolate the crystals by filtration.

-

To obtain the diacetonitrile solvate, dry the crystalline product under vacuum overnight. This will result in the loss of two acetonitrile molecules, yielding Fe(OTf)₂·2MeCN as an off-white powder.[1][5] The degree of acetonitrile ligation is dependent on the extent of drying.[5][7]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of anhydrous this compound via the acetonitrile solvate route.

Caption: Workflow for the synthesis of anhydrous Fe(OTf)₂·2MeCN.

Conclusion

The preparation of anhydrous this compound is readily achievable in a laboratory setting. The most convenient route involves the reaction of iron powder with triflic acid in acetonitrile to form a solvate, which is subsequently dried under vacuum. This method avoids the harsher conditions of the direct reaction with iron(II) chloride. Proper handling under inert atmosphere is critical to prevent oxidation and hydration of the final product. The resulting anhydrous iron(II) triflate is a valuable reagent for a wide range of chemical transformations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Iron(II) Triflate as a Catalyst for the Synthesis of Indoles by Intramolecular C-H Amination [organic-chemistry.org]

- 3. Iron(II) triflate as a catalyst for the synthesis of indoles by intramolecular C-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | 59163-91-6 | Benchchem [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Application Notes: Iron(II) Trifluoromethanesulfonate in Organic Synthesis

Introduction

Iron(II) trifluoromethanesulfonate, also known as iron(II) triflate or Fe(OTf)₂, is an increasingly important catalyst in modern organic synthesis.[1] As a Lewis acid, it effectively facilitates a wide range of organic transformations with high efficiency and selectivity.[1] The triflate anion (CF₃SO₃⁻) is weakly coordinating, which enhances the catalytic activity of the iron(II) center.[1] Fe(OTf)₂ is recognized for being inexpensive, environmentally friendly, and effective in low catalytic loadings, making it an attractive alternative to catalysts based on precious or more toxic metals.[2][3][4] This document provides detailed application notes and protocols for its use in several key synthetic transformations.

Application 1: Intramolecular C-H Amination for the Synthesis of Indoles

The synthesis of indoles, a core structure in many biologically active compounds, can be efficiently achieved through an intramolecular C-H amination reaction catalyzed by Fe(OTf)₂.[3][5] This method utilizes aryl azidoacrylates as starting materials, which cyclize in the presence of the iron catalyst to form the indole (B1671886) core.[1][3] The reaction is robust, practical, and demonstrates the utility of iron catalysis in challenging C-H functionalization reactions.[1][3]

Data Presentation: Synthesis of Indole Derivatives

The Fe(OTf)₂-catalyzed intramolecular C-H amination exhibits a broad substrate scope, tolerating various substituents on the aromatic ring.[3]

| Entry | Aryl Azidoacrylate Substrate (R group) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H | 10 | THF | 100 | 16 | 78 |

| 2 | 4-Me | 10 | THF | 100 | 16 | 85 |

| 3 | 4-OMe | 10 | THF | 100 | 16 | 99 |

| 4 | 4-F | 10 | THF | 100 | 16 | 71 |

| 5 | 4-Cl | 10 | THF | 100 | 16 | 68 |

| 6 | 4-Br | 10 | THF | 100 | 16 | 65 |

| 7 | 3-Me | 10 | THF | 100 | 16 | 81 |

| 8 | 2-Me | 10 | THF | 100 | 16 | 75 |

Data sourced from Bonnamour, J., & Bolm, C. (2011). Org. Lett., 13(8), 2012-2014.[3]

Experimental Protocol: General Procedure for Indole Synthesis[3]

-

Reaction Setup: To a sealable tube equipped with a magnetic stir bar, add the aryl azidoacrylate (1.0 equiv., e.g., 100 mg) and Fe(OTf)₂ (10 mol%).

-

Inert Atmosphere: Cover the tube's aperture with a rubber septum and establish an inert atmosphere by evacuating and backfilling with argon three times.

-

Solvent Addition: Add anhydrous tetrahydrofuran (B95107) (THF, e.g., 1 mL) via syringe.

-

Sealing and Heating: Replace the septum with a Teflon-coated screw cap and place the sealed tube in a preheated oil bath at 100 °C.

-

Reaction Monitoring: Stir the reaction mixture for 16 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to obtain the desired indole derivative.

Caption: General experimental workflow for Fe(OTf)₂-catalyzed reactions.

Application 2: Imination of Sulfoxides and Sulfides

Iron(II) triflate is a highly efficient and robust catalyst for sulfur imination reactions, enabling the synthesis of sulfoximines and sulfilimines.[2][6] These compounds are valuable building blocks in medicinal chemistry and materials science.[2] The protocol is effective for challenging substrates, including those with bulky alkyl, benzylic, or heteroaryl substituents, and proceeds at room temperature with short reaction times.[2][6]

Data Presentation: Imination of Challenging Sulfoxides

The use of 5 mol % of Fe(OTf)₂ is effective for the imination of various sulfoxides with PhI=NNs (N-nosylimino)phenyliodinane).[2]

| Entry | Sulfoxide (B87167) Substrate | Product | Time (min) | Yield (%) |

| 1 | Benzyl methyl sulfoxide | Sulfoximine (B86345) | 15 | 88 |

| 2 | Benzyl phenyl sulfoxide | Sulfoximine | 10 | 92 |

| 3 | Diisopropyl sulfoxide | Sulfoximine | 30 | 86 |

| 4 | tert-Butyl methyl sulfoxide | Sulfoximine | 20 | 75 |

| 5 | Methyl 2-pyridyl sulfoxide | Sulfoximine | 5 | 91 |

| 6 | Methyl 2-thienyl sulfoxide | Sulfoximine | 10 | 89 |

Data sourced from García Mancheño, O., et al. (2009). Org. Lett., 11(11), 2429-32.[2][6]

Experimental Protocol: General Procedure for Sulfoxide Imination[2]

-

Reaction Setup: In a vial, combine the sulfoxide (1.0 equiv.), Fe(OTf)₂ (5 mol%), and 4 Å molecular sieves.

-

Reagent Addition: Add anhydrous acetonitrile (B52724) (to achieve a 0.1 M concentration of the sulfoxide) followed by the iminoiodinane reagent (e.g., PhI=NNs, 1.3 equiv.).

-

Reaction Conditions: Stir the resulting suspension at room temperature.

-

Reaction Monitoring: Monitor the reaction's completion by TLC (typically within 5-30 minutes).

-

Work-up: Upon completion, filter the reaction mixture through a short pad of celite, washing with dichloromethane.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the pure sulfoximine product.

Application 3: Friedel-Crafts Acylation

Metal triflates are well-established as effective, water-tolerant Lewis acid catalysts for Friedel-Crafts reactions.[7][8][9] Fe(OTf)₂ can be employed to catalyze the acylation of aromatic compounds with acylating agents like acid anhydrides or acyl chlorides, providing a powerful method for synthesizing aromatic ketones.[7][10] This approach often serves as a greener alternative to traditional stoichiometric Lewis acids like AlCl₃.[7][8]

Caption: Simplified catalytic cycle for Fe(OTf)₂ in Friedel-Crafts acylation.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

Note: This is a generalized protocol; specific conditions may vary based on substrate reactivity.

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (argon), add the aromatic substrate (1.0 equiv.) and Fe(OTf)₂ (e.g., 5-10 mol%).

-

Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloroethane or nitromethane).

-

Reagent Addition: Slowly add the acylating agent (e.g., acetic anhydride (B1165640) or benzoyl chloride, 1.1-1.5 equiv.) to the stirred mixture at 0 °C or room temperature.

-

Reaction Conditions: Allow the reaction to warm to room temperature or heat as necessary (e.g., 50-80 °C) until the starting material is consumed (monitored by TLC or GC).

-

Quenching: Cool the reaction mixture and slowly quench by adding saturated aqueous NaHCO₃ solution or water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization.

References

- 1. This compound | 59163-91-6 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Iron(II) Triflate as a Catalyst for the Synthesis of Indoles by Intramolecular C-H Amination [organic-chemistry.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Iron(II) triflate as a catalyst for the synthesis of indoles by intramolecular C-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Iron(II) triflate as an efficient catalyst for the imination of sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Fe(OTf)₂ Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for cross-coupling reactions catalyzed by iron(II) trifluoromethanesulfonate (B1224126) (Fe(OTf)₂). Iron, being an earth-abundant and low-toxicity metal, presents a sustainable alternative to precious metal catalysts like palladium and nickel in carbon-carbon and carbon-heteroatom bond formation.[1][2] Fe(OTf)₂ is a versatile catalyst that has shown efficacy in various cross-coupling reactions, including Kumada-type, Suzuki-Miyaura-type, and cross-dehydrogenative couplings (CDC).[1][3][4]

General Considerations

Iron-catalyzed cross-coupling reactions are often sensitive to air and moisture. Therefore, it is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. The success of these reactions can be highly dependent on the nature of the substrates, ligands, and additives used.

Fe(OTf)₂ Catalyzed Cross-Electrophile Coupling of Aryl Carbamates with Alkyl Bromides

This protocol describes the coupling of an aryl carbamate (B1207046) with an alkyl bromide, a reaction that demonstrates the ability of Fe(OTf)₂ to catalyze the formation of C(sp²)-C(sp³) bonds through the coupling of two different electrophiles.

Experimental Protocol

A detailed experimental procedure for the cross-electrophile coupling is as follows:

-

To an oven-dried vial equipped with a magnetic stir bar, add Fe(OTf)₂ (0.02 mmol, 0.1 equiv), a suitable ligand (e.g., TMEDA, 0.1 equiv), and B₂pin₂ (0.5 mmol, 2.5 equiv).

-

The vial is then sealed and purged with an inert atmosphere.

-

Add the aryl carbamate (0.2 mmol, 1.0 equiv), the alkyl bromide (0.3 mmol, 1.5 equiv), a base (e.g., MeOLi, 1.0 mmol, 5.0 equiv), and the solvent (e.g., MTBE, 1.0 mL).

-

The reaction mixture is stirred at a specified temperature (e.g., room temperature) for a designated time (e.g., 16 hours).

-

Upon completion, the reaction is cooled and quenched with a saturated aqueous solution of NH₄Cl.

-

The mixture is then diluted with ethyl acetate (B1210297) and washed with brine.

-

The organic phase is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The resulting residue is purified by flash chromatography on silica (B1680970) gel to yield the desired product.[5]

Quantitative Data

The following table summarizes the reaction conditions and yields for the Fe(OTf)₂-catalyzed cross-electrophile coupling of various aryl carbamates with alkyl bromides.

| Entry | Aryl Carbamate | Alkyl Bromide | Ligand | Base | Solvent | Time (h) | Yield (%) |

| 1 | Naphthyl Carbamate | 1-bromobutane | TMEDA | MeOLi | MTBE | 16 | 84 |

| 2 | Naphthyl Carbamate | 1-bromopentane | TMEDA | MeOLi | MTBE | 16 | 87 |

| 3 | Phenyl Carbamate | 1-bromobutane | TMEDA | MeOLi | MTBE | 16 | 47 |

| 4 | Naphthyl Carbamate | 2-bromopropane | TMEDA | MeOLi | MTBE | 16 | 54 |

| 5 | Naphthyl Carbamate | 1-bromo-2-methylpropane | TMEDA | MeOLi | MTBE | 16 | 53 |

(Data synthesized from reference[5])

Representative Protocol for Fe(OTf)₂ Catalyzed Kumada-Type Cross-Coupling

This generalized protocol is based on established iron-catalyzed Kumada couplings and can be adapted for use with Fe(OTf)₂ for the cross-coupling of aryl halides with Grignard reagents.[6][7]

Experimental Protocol

-

An oven-dried Schlenk flask containing a magnetic stir bar is charged with Fe(OTf)₂ (e.g., 5 mol%).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

-

Anhydrous solvent (e.g., THF) is added, followed by the aryl halide (1.0 equiv).

-

The solution is cooled to a specific temperature (e.g., 0 °C or -20 °C).

-

The Grignard reagent (e.g., 1.2 equiv) is added dropwise over a period of time to control the reaction temperature and minimize side reactions. The use of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) may be beneficial.[6]

-

The reaction is stirred at the specified temperature for a set duration (e.g., 30 minutes to several hours).

-

The reaction is quenched by the slow addition of 1 M HCl.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or toluene).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography.

Quantitative Data

The following table provides representative data for iron-catalyzed Kumada-type couplings. While not all examples use Fe(OTf)₂ specifically, they illustrate the expected yields and conditions.

| Entry | Aryl Halide | Grignard Reagent | Iron Catalyst | Additive | Temp (°C) | Time | Yield (%) |

| 1 | 4-Chlorotoluene | n-ButylMgBr | Fe(acac)₃ | TMEDA | 0 | 30 min | >95 |

| 2 | 1-Chloro-4-methoxybenzene | EthylMgBr | FeCl₃ | TMEDA | 0 | 30 min | 98 |

| 3 | 2-Chloropyridine | PhenylMgBr | Fe(acac)₃ | NMP | 25 | 1 h | 92 |

| 4 | 4-Chlorobenzonitrile | i-PropylMgBr | FeCl₂ | TMEDA | -20 | 2 h | 85 |

(Data compiled from similar iron-catalyzed reactions)

Representative Protocol for Fe(OTf)₂ Catalyzed Cross-Dehydrogenative Coupling (CDC)

This generalized protocol for C-H/C-H cross-coupling is based on documented iron-catalyzed CDC reactions, where Fe(OTf)₂ has been shown to be an effective catalyst.[1]

Experimental Protocol

-

To a reaction vessel, add the C-H bond donor substrate (1.0 equiv), the C-H bond acceptor substrate (e.g., 1.5 equiv), and Fe(OTf)₂ (e.g., 10 mol%).

-

Add the solvent (e.g., dichloroethane).

-

To this mixture, add an oxidant (e.g., di-tert-butyl peroxide (DTBP) or tert-butyl hydroperoxide (TBHP)) dropwise at room temperature.[1]

-

The reaction mixture is then heated to a specified temperature (e.g., 80-120 °C) and stirred for a designated time (e.g., 12-24 hours).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is then purified by flash column chromatography on silica gel to afford the desired cross-coupled product.

Quantitative Data

The table below presents examples of yields for iron-catalyzed CDC reactions.

| Entry | C-H Donor | C-H Acceptor | Oxidant | Temp (°C) | Time (h) | Yield (%) |

| 1 | Toluene | 1,3-Dicarbonyl compound | DTBP | 120 | 24 | 85 |

| 2 | Indole | Acetonitrile derivative | TBHP | 80 | 12 | 75 |

| 3 | N-Phenyltetrahydroisoquinoline | Toluene | DDQ | 100 | 12 | 88 |